Ethyl ethanesulfinate

Overview

Description

Ethyl methanesulfonate (EMS) is an organosulfur compound with the formula CH3SO3C2H5 . It is the ethyl ester of methanesulfonic acid . A colorless liquid, it is classified as an alkylating agent . EMS is the most commonly used chemical mutagen in experimental genetics .

Synthesis Analysis

EMS is a monofunctional ethylating agent . The synthesis of EMS involves the reaction of methanesulfonic acid with ethanol . The reaction is typically carried out in the presence of a catalyst .

Molecular Structure Analysis

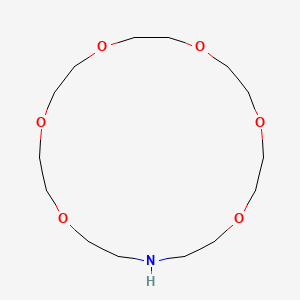

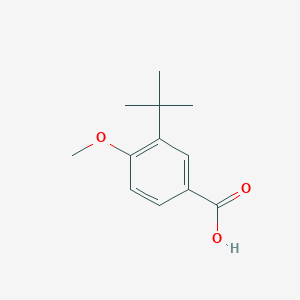

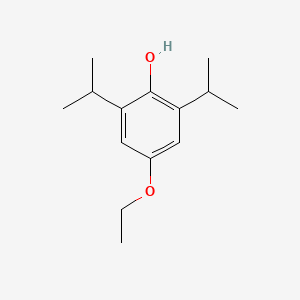

The molecular formula of EMS is C3H8O3S . The structure of EMS includes an ethyl group (C2H5) attached to a methanesulfonyl group (CH3SO3) . The methanesulfonyl group consists of a sulfur atom bonded to a methyl group and three oxygen atoms .

Chemical Reactions Analysis

EMS produces random mutations in genetic material by nucleotide substitution . It particularly induces G:C to A:T transitions through guanine alkylation . EMS typically produces only point mutations .

Physical And Chemical Properties Analysis

EMS is a clear colorless liquid . It has a molar mass of 124.16 g/mol . The density of EMS is 1.1452 g/cm3 at 22 °C . It has a melting point of less than 25 °C and a boiling point of 85–86 °C .

Scientific Research Applications

Catalysis and Chemical Reactions :Ethyl ethanesulfinate has been studied in the context of chemical reactions and catalysis. For example, the reaction between sodium dithionite and triethyloxonium fluoborate under nitrogen produced an unstable oil capable of absorbing oxygen, which upon further processing yielded ethyl ethanesulfinate. This indicates its potential use in various organic synthesis processes (Matsuo, Kobayashi & Minato, 1970).

Environmental Applications :Ethyl ethanesulfinate's derivatives have applications in environmental science. For instance, studies on the emission of ethylene and ethane by leaf tissue exposed to sulfur dioxide or bisulfite ion revealed that ethane, a related compound, is emitted in response to environmental stress. This could imply potential environmental monitoring uses for related compounds, including ethyl ethanesulfinate derivatives (Bressan, Lecureux, Wilson & Filner, 1979).

Industrial Process Optimization :In industrial processes, ethyl ethanesulfinate and its related compounds play a role. For instance, the study of the kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr2O3 catalyst provides insights into industrial-scale synthesis processes. This suggests that understanding the properties of ethyl ethanesulfinate and its derivatives can contribute to optimizing industrial chemical production (Colley, Tabatabaei, Waugh & Wood, 2005).

Educational Research :Ethyl ethanesulfinate and similar compounds are also discussed in the context of educational research in chemistry. For example, the application of research study in chemistry class using ethyl bromide as a case shows how these compounds can be integrated into educational settings to enhance learning and understanding of chemical processes (Han Li-rong, 2010).

Photocatalytic Applications :In photocatalytic applications, studies like the photocatalytic gas phase destruction of HD simulant 2-chloroethyl ethyl sulfide provide insights into how ethyl ethanesulfinate and its derivatives could be used in advanced material science and environmental cleanup technologies (Vorontsov, Lion, Savinov & Smirniotis, 2003).

Energy and Fuel Research :Ethyl ethanesulfinate-related compounds find applications in energy research, such as in the novel low-thermal-budget approach for the co-production of ethylene and hydrogen via electrochemical deprotonation of ethane. This highlights the role these compounds can play in developing sustainable energy technologies (Ding, Zhang, Wu, Chen, Liu & He, 2018).

Material Science :In material science, ethane-bridged organosilica nanotubes functionalized with arenesulfonic acid and phenyl groups, which are structurally related to ethyl ethanesulfinate, have been developed for efficient conversion of levulinic acid or furfuryl alcohol to ethyl levulinate. This demonstrates the compound's relevance in nanotechnology and material synthesis (Song, An, Sun, Zhang, Guo & Zhou, 2016).

Biofuel and Green Chemistry :Ethyl ethanesulfinate and related compounds are also significant in biofuel and green chemistry applications. Studies like the etherification of biodiesel-derived glycerol with ethanol over sulfonic modified catalysts to produce ethyl ethers highlight the role these compounds can play in developing sustainable fuel technologies (Melero, Vicente, Paniagua, Morales & Muñoz, 2012).

Mechanism of Action

Future Directions

EMS-induced mutagenesis is a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits . The application of EMS mutation breeding combined with genetic engineering is expected to play a significant role in future plant breeding and fundamental research .

properties

IUPAC Name |

ethyl ethanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c1-3-6-7(5)4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOMIMIQJHFXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

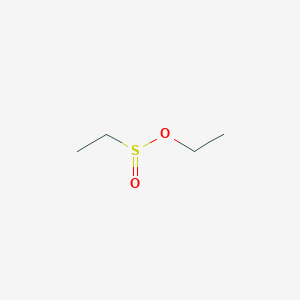

CCOS(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563588 | |

| Record name | Ethyl ethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

673-54-1 | |

| Record name | Ethanesulfinic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B3055780.png)